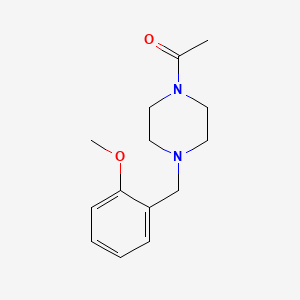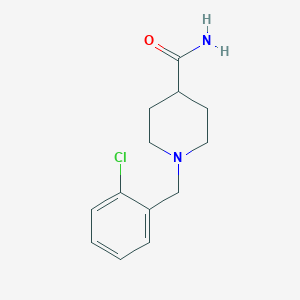![molecular formula C14H19IN2O3 B3852383 1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B3852383.png)
1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-4-carboxamide
Overview
Description
1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the iodination of a methoxy-substituted phenyl ring, followed by the introduction of a hydroxy group. The resulting intermediate is then coupled with a piperidine derivative under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxamide group can produce an amine.
Scientific Research Applications
1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring can enhance binding affinity to certain receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)ethanone: This compound shares a similar phenyl ring structure but lacks the piperidine and carboxamide groups.
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: This compound has a similar piperidine ring but different substituents on the phenyl ring.
Uniqueness
1-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both hydroxy and methoxy groups, along with the iodine atom, allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[(4-hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O3/c1-20-12-7-9(6-11(15)13(12)18)8-17-4-2-10(3-5-17)14(16)19/h6-7,10,18H,2-5,8H2,1H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEBPUFMJFXODP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCC(CC2)C(=O)N)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-ethyl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B3852306.png)
![N-benzyl-N-[(2,3-dimethoxyphenyl)methyl]ethanamine](/img/structure/B3852319.png)

![4-chloro-2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3852339.png)

![2-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3852347.png)
![6-chloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B3852365.png)
![2-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-propylamino]ethanol](/img/structure/B3852371.png)
![1-Methyl-4-[(5-methylfuran-2-yl)methyl]-1,4-diazepane](/img/structure/B3852378.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-methylcyclohexanamine](/img/structure/B3852379.png)
![[1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol](/img/structure/B3852382.png)

![4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B3852393.png)

